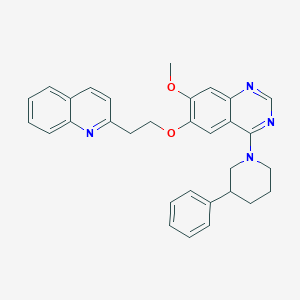
Pde10A-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pde10A-IN-3 is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10A is predominantly expressed in the striatum, a region of the brain involved in motor control and cognitive functions. Inhibition of PDE10A has been explored for its potential therapeutic applications in neurodegenerative and psychiatric disorders, such as schizophrenia and Huntington’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pde10A-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of thiadiazole derivatives, which are reacted with various reagents under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing production costs. The process typically includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pde10A-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the role of PDE10A in cellular signaling pathways.
Biology: Investigated for its effects on neuronal activity and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for neurodegenerative and psychiatric disorders, including schizophrenia, Huntington’s disease, and Tourette syndrome
Wirkmechanismus
Pde10A-IN-3 exerts its effects by selectively inhibiting PDE10A, leading to increased levels of cAMP and cGMP in the brain. This elevation in cyclic nucleotides activates downstream signaling pathways, including the cAMP/protein kinase A (PKA) and cGMP/protein kinase G (PKG) pathways. These pathways regulate various cellular processes, such as neuronal excitability, synaptic plasticity, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TAK-063: Another selective PDE10A inhibitor with similar pharmacological properties.
MP-10 (PF-2545920): A potent PDE10A inhibitor studied for its therapeutic potential in psychiatric and neurodegenerative disorders
Uniqueness
Pde10A-IN-3 is unique in its high selectivity and potency for PDE10A, making it a valuable tool for studying the enzyme’s role in various biological processes. Its distinct chemical structure and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C31H30N4O2 |
|---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
7-methoxy-4-(3-phenylpiperidin-1-yl)-6-(2-quinolin-2-ylethoxy)quinazoline |
InChI |
InChI=1S/C31H30N4O2/c1-36-29-19-28-26(18-30(29)37-17-15-25-14-13-23-10-5-6-12-27(23)34-25)31(33-21-32-28)35-16-7-11-24(20-35)22-8-3-2-4-9-22/h2-6,8-10,12-14,18-19,21,24H,7,11,15-17,20H2,1H3 |
InChI-Schlüssel |
MUQUFIBWWXZLNL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N3CCCC(C3)C4=CC=CC=C4)OCCC5=NC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


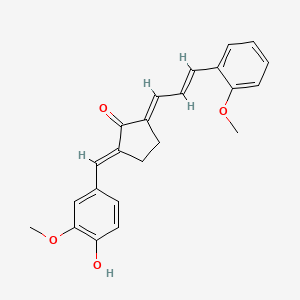

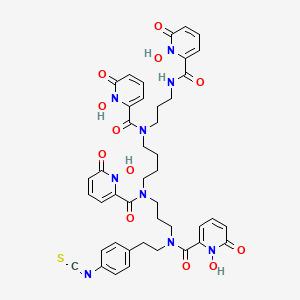
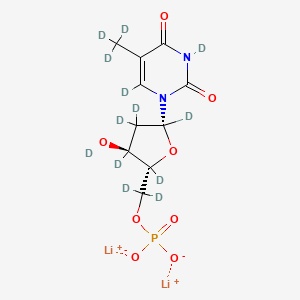
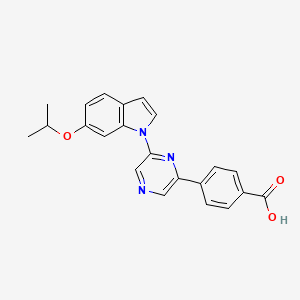
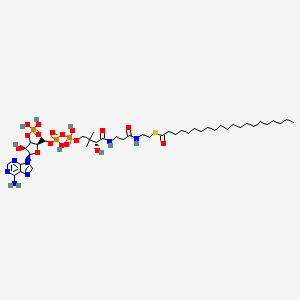
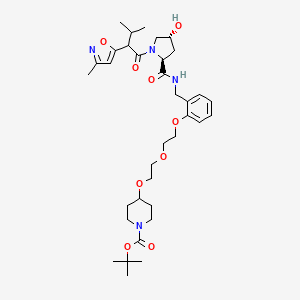
![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)
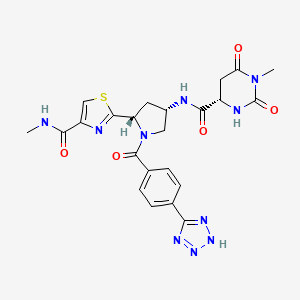
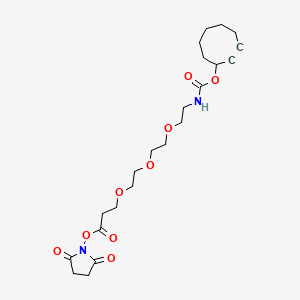


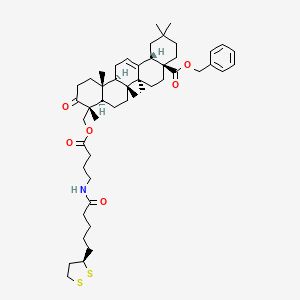
![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
